molecular formula C7H7ClN2O B11914362 4-Chloro-6-(oxetan-3-yl)pyrimidine

4-Chloro-6-(oxetan-3-yl)pyrimidine

Cat. No.: B11914362
M. Wt: 170.59 g/mol
InChI Key: CCEUZAWHXDQLTH-UHFFFAOYSA-N
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Description

4-Chloro-6-(oxetan-3-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at the 4-position and an oxetan-3-yl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their ability to mimic nucleotide bases, enabling interactions with biological targets such as enzymes and receptors. The oxetane ring, a four-membered cyclic ether, is notable for its polar yet compact structure, which enhances solubility and metabolic stability compared to bulkier substituents.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-6-(oxetan-3-yl)pyrimidine

InChI

InChI=1S/C7H7ClN2O/c8-7-1-6(9-4-10-7)5-2-11-3-5/h1,4-5H,2-3H2

InChI Key

CCEUZAWHXDQLTH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloropyrimidine with oxetan-3-yl derivatives under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 4-Chloro-6-(oxetan-3-yl)pyrimidine are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(oxetan-3-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(oxetan-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the oxetane ring can influence the compound’s binding affinity and selectivity, while the chlorine atom can participate in various interactions, such as hydrogen bonding or halogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-6-(oxetan-3-yl)pyrimidine with structurally related pyrimidine derivatives, emphasizing substituent effects, synthetic routes, and properties. Data are derived from the provided evidence and inferred trends.

Compound Name Substituents at Position 6 Molecular Weight (g/mol) Key Synthetic Steps Notable Properties/Applications
4-Chloro-6-(oxetan-3-yl)pyrimidine (Target) Oxetan-3-yl ~197.6 (estimated) Likely nucleophilic substitution or Suzuki coupling with oxetane boronic acid High solubility due to polar oxetane; improved metabolic stability; potential kinase inhibitor
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Trifluoromethyl (CF₃) ~277.6 (estimated) Chlorination of 6-(trifluoromethyl)thienopyrimidin-4-one using POCl₃ High lipophilicity (CF₃); used in PI5P4Kγ inhibition for cancer research
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine 3-Methoxyphenyl ~331.8 (estimated) Nucleophilic substitution with sodium methoxyphenolate Electron-donating methoxy group enhances reactivity; potential Bcr-Abl kinase inhibition
4-Chloro-6-(2-methylpyridin-3-yl)thieno[3,2-d]pyrimidine 2-Methylpyridin-3-yl ~301.8 (estimated) Suzuki coupling of 6-bromo-4-chlorothienopyrimidine with pyridyl boronic acid Pyridine nitrogen improves solubility; dual α/γ isoform inhibition (e.g., PI5P4K targets)
4-Chloro-6-(methoxymethyl)-2-(3-pyridyl)pyrimidine Methoxymethyl 235.67 Unclear; likely SNAr or coupling reactions Balanced polarity (methoxymethyl); used as a building block for kinase inhibitors
6-Chloro-4-hydroxypyrimidine Hydroxyl (4-position), Cl (6-position) 130.53 Not specified; commercial availability High polarity (hydroxyl); precursor for antimetabolites or nucleoside analogs

Key Observations:

Substituent Effects on Solubility :

  • Oxetan-3-yl : The oxetane ring provides moderate polarity without excessive bulk, likely improving aqueous solubility compared to lipophilic groups like CF₃ or aromatic rings .
  • Pyridyl/Methoxymethyl : Polar substituents (e.g., pyridine, methoxymethyl) enhance solubility, making them favorable for CNS-targeted drugs .
  • CF₃/Aryl : Trifluoromethyl and aryl groups increase lipophilicity, which may improve membrane permeability but reduce metabolic stability .

Synthetic Accessibility: Chlorination with POCl₃ is common for introducing the 4-Cl group in thienopyrimidines . Suzuki coupling enables precise introduction of aryl/heteroaryl groups at position 6 . The oxetane group may require specialized boronic acids or nucleophiles for coupling, posing synthetic challenges compared to simpler substituents.

Biological Relevance: Thieno- and pyrrolopyrimidines are prevalent in kinase inhibitor design (e.g., Bcr-Abl, PI5P4Kγ) due to their planar structure and hydrogen-bonding capabilities . The oxetane moiety’s metabolic stability and polarity could make the target compound advantageous in optimizing pharmacokinetic profiles .

Thermal and Chemical Stability :

  • CF₃ and aryl groups may enhance thermal stability but reduce reactivity toward electrophilic substitution .
  • Oxetane’s strained ring may increase susceptibility to ring-opening under acidic conditions, requiring formulation considerations.

Limitations:

Biological Activity

4-Chloro-6-(oxetan-3-yl)pyrimidine is a heterocyclic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with an oxetane group. Its molecular formula is C8H8ClN3OC_8H_8ClN_3O with a molecular weight of approximately 170.59 g/mol. The unique combination of the pyrimidine ring and oxetane group enhances its chemical reactivity and potential applications in medicinal chemistry and material science.

4-Chloro-6-(oxetan-3-yl)pyrimidine exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. These interactions can influence enzyme activity and receptor signaling pathways, making it a valuable building block in drug development. Some of the key mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Preliminary studies have shown that derivatives of this compound can inhibit COX enzymes, which are crucial in the inflammatory process. For instance, certain analogs demonstrated significant inhibition of COX-2 activity, which is associated with anti-inflammatory effects .
  • Antiproliferative Activity : Research indicates that 4-Chloro-6-(oxetan-3-yl)pyrimidine may possess antiproliferative properties against various cancer cell lines, suggesting potential as an anticancer agent.

Structure–Activity Relationships (SAR)

The biological activity of 4-Chloro-6-(oxetan-3-yl)pyrimidine can be influenced by its structural modifications. A study highlighted that substituents on the pyrimidine ring could significantly alter its potency against COX enzymes. For example, specific electron-releasing groups enhanced anti-inflammatory activity, while others diminished it .

Anti-inflammatory Studies

A series of compounds derived from 4-Chloro-6-(oxetan-3-yl)pyrimidine were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that some derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, with effective doses (ED50) calculated at approximately 9.17 μM for indomethacin compared to lower values for some derivatives .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). These studies revealed that certain derivatives could induce apoptosis and inhibit cell proliferation effectively, positioning them as promising candidates for further development in cancer therapy .

Comparative Analysis

To better understand the uniqueness of 4-Chloro-6-(oxetan-3-yl)pyrimidine, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-(oxetan-3-yl)pyrimidineSimilar pyrimidine structure but different substitution patternVaries in reactivity
4-Chloro-2-(oxetan-3-yl)thiazoleThiazole ring instead of pyrimidineDifferent chemical properties
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidinePiperazine group at the 6-positionDistinct pharmacological profiles

The distinctiveness of 4-Chloro-6-(oxetan-3-yl)pyrimidine lies in its ability to interact with multiple biological targets due to its structural features, enhancing its potential applications in drug discovery .

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